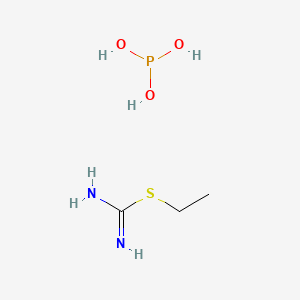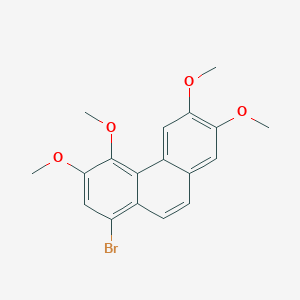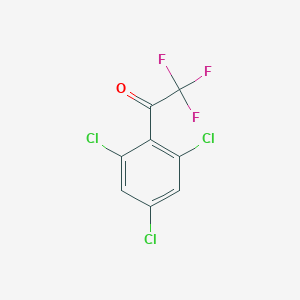
Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with two methoxy groups and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate typically involves the esterification of 2,3-dimethoxy-6-nitrophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-6-aminophenoxyacetate.
Reduction: Formation of 2,3-dimethoxy-6-nitrophenol and ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy groups can also influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
Ethyl (2,3-dimethoxyphenoxy)acetate: Lacks the nitro group, which can affect its reactivity and biological activity.
Ethyl (2,3-dimethoxy-4-nitrophenoxy)acetate: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
Methyl (2,3-dimethoxy-6-nitrophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxy and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
属性
CAS 编号 |
921611-68-9 |
|---|---|
分子式 |
C12H15NO7 |
分子量 |
285.25 g/mol |
IUPAC 名称 |
ethyl 2-(2,3-dimethoxy-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H15NO7/c1-4-19-10(14)7-20-11-8(13(15)16)5-6-9(17-2)12(11)18-3/h5-6H,4,7H2,1-3H3 |
InChI 键 |
AURKYYGKKSPUFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=CC(=C1OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)


![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)
